4-Hydroxyisotretinoin is classified as a retinoid, a class of compounds that are chemically related to vitamin A. Retinoids are known for their ability to modulate cell growth and differentiation, making them valuable in treating skin disorders. The compound is derived from isotretinoin, which itself is a metabolite of retinoic acid, the active form of vitamin A.
The synthesis of 4-Hydroxyisotretinoin typically involves the hydroxylation of isotretinoin at the 4-position on the aromatic ring. This can be achieved through various methods:
The choice of synthesis method can significantly affect yield and purity, making careful selection crucial for research and pharmaceutical applications.
4-Hydroxyisotretinoin participates in various chemical reactions typical for retinoids:
These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of the compound.
The mechanism of action of 4-Hydroxyisotretinoin involves several pathways:
Research indicates that these mechanisms collectively lead to reduced acne lesions and improved skin texture.
These properties are critical for formulation development in pharmaceutical applications.
4-Hydroxyisotretinoin has several applications in dermatology:
4-Hydroxyisotretinoin (systematic name: 4-Hydroxy-13-cis-retinoic acid) is a monohydroxylated metabolite of isotretinoin (13-cis-retinoic acid). Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.43 g/mol. The compound features a tetraene chain (four conjugated double bonds) and a β-ionone ring modified with a hydroxyl group at the C4 position. Its stereochemistry includes one chiral center at C4 (hydroxylation site) and four E/Z centers along the polyene chain. The parent compound, isotretinoin, is defined by its 13-cis configuration, which is retained in 4-hydroxyisotretinoin. This cis geometry induces a 20° bend in the aliphatic chain, distinguishing it from linear trans isomers [6] [9].
Metabolically, 4-hydroxyisotretinoin is synthesized primarily via CYP450-mediated oxidation (notably CYP2C8, CYP2C9, and CYP3A4) of isotretinoin in hepatic tissues. It coexists with its keto-metabolite 4-oxo-isotretinoin in systemic circulation. The compound’s racemic nature at C4 is confirmed by analytical studies, showing equal proportions of R- and S-enantiomers in biological samples [3] [5].
Table 1: Atomic Composition of 4-Hydroxyisotretinoin
Element | Carbon (C) | Hydrogen (H) | Oxygen (O) |
---|---|---|---|
Count | 20 | 28 | 3 |
The isomeric divergence between 4-hydroxy-13-cis-retinoic acid (4-hydroxyisotretinoin) and 4-hydroxy-all-trans-retinoic acid (4-hydroxy-tretinoin) profoundly influences their biochemical behavior:
Table 2: Isomeric Comparison of 4-Hydroxyretinoic Acid Derivatives
Property | 4-Hydroxy-13-cis-retinoic acid | 4-Hydroxy-all-trans-retinoic acid |
---|---|---|
Configuration at C13 | cis | trans |
Molecular Length | 14.8 Å | 16.0 Å |
CYP26A1 Km (μM) | 28.3 ± 3.1 | 9.7 ± 1.4 |
RAR-γ Binding (IC₅₀) | >1,000 nM | 15.2 nM |
The functional hydroxyl group at C4 critically modulates the compound’s physicochemical profile:
Table 3: Physicochemical Parameters of 4-Hydroxyisotretinoin
Property | Value | Method/Conditions |
---|---|---|
Melting Point | >125°C (decomposition) | Differential Scanning Calorimetry |
Boiling Point | 506.5 ± 33.0 °C (predicted) | Quantitative Structure-Property Relationship |
Density | 1.075 ± 0.06 g/cm³ | Computational Prediction |
Water Solubility | 0.08 mg/mL (25°C, pH 7.4) | Shake-Flask Method |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1